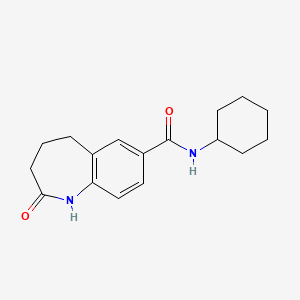
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves its ability to bind to specific receptors in the human body. This binding triggers a series of biological responses that can have various effects on the body, depending on the specific receptor that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide can vary depending on the specific receptor that is targeted. Some of the potential effects of this compound include changes in cell signaling pathways, alterations in gene expression, and modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its ability to selectively target specific receptors in the human body. This makes it a useful tool for studying the biological effects of these receptors and developing new drugs that target them. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Direcciones Futuras
There are many potential future directions for research involving N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide. Some possible areas of focus include further studies on the compound's mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in the treatment of various diseases and conditions. Additionally, researchers may also investigate the potential use of this compound as a tool for studying specific receptors in the human body and understanding their biological functions.
Métodos De Síntesis
The synthesis of N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of various reagents and catalysts, such as iodine, pyridine, and palladium. The process typically takes several hours to complete and requires careful monitoring to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in the development of new drugs. This compound has been shown to interact with specific receptors in the human body, which makes it a promising candidate for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O/c1-11-9-13(18)6-7-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYRDVYUVAYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)



![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)

![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
